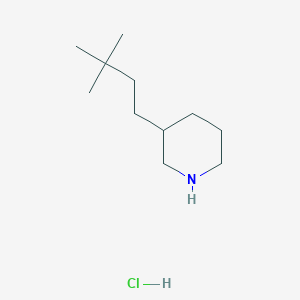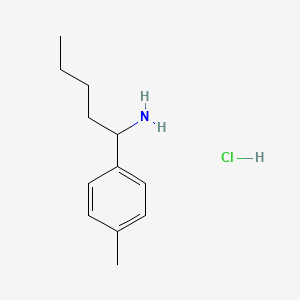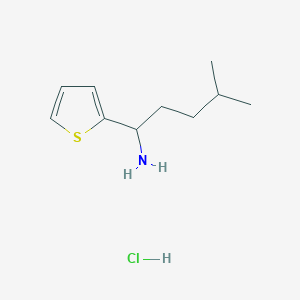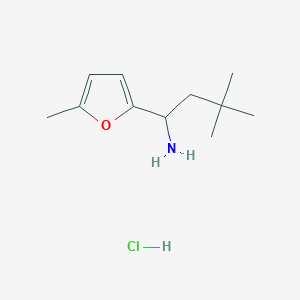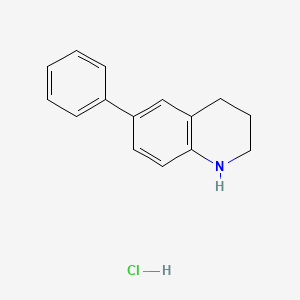
盐酸 6-苯基-1,2,3,4-四氢喹啉
描述
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .科学研究应用
合成和结构分析
- 6-苯基-1,2,3,4-四氢喹啉盐酸盐的转化产物 N-苯基-3-羟基-1,2,3,4-四氢喹啉已合成,其结构及其衍生物已得到研究 (Vorozhtsov & Kutkevichus,1966 年)。
- 相关化合物 6,7-二甲氧基-4-苯基-1,2,3,4-四氢异喹啉的立体定向合成和拆分已经实现,其绝对构型通过 X 射线衍射分析确定 (Mondeshka 等,1992 年)。
化学性质和反应
- 2-苯基-1,2,3,4-四氢喹啉(包括 6-苯基-1,2,3,4-四氢喹啉盐酸盐等化合物)的溴化反应已得到研究,揭示了各种衍生物和氧化反应 (Zemtsova 等,2015 年)。
- 使用路易斯酸催化的环化,已经从包括 6-苯基-1,2,3,4-四氢喹啉盐酸盐在内的化合物中合成了 1-甲酰-1,2-二氢喹啉 (Kobayashi 等,1995 年)。
生物活性
- 1,2,3,4-四氢喹啉的某些衍生物(与 6-苯基-1,2,3,4-四氢喹啉盐酸盐密切相关)已被鉴定为促卵泡激素受体的拮抗剂,表明具有非甾体避孕的潜力 (van Straten 等,2005 年)。
- 含有 1-苯基-1,2,3,4-四氢喹啉单元的腙(类似于 6-苯基-1,2,3,4-四氢喹啉盐酸盐)已被合成,并且被发现是电子应用中的新型空穴传输材料 (Getautis 等,2006 年)。
药学应用
- 1-苯基-1,2,3,4-四氢异喹啉(6-苯基-1,2,3,4-四氢喹啉盐酸盐的结构变体)的消旋化过程已被开发为抗毒蕈碱药 Solifenacin 的关键中间体 (Bolchi 等,2013 年)。
抗肿瘤活性
- 已经发现联芳基 1,2,3,4-四氢异喹啉衍生物具有抗神经胶质瘤活性,表明在治疗脑肿瘤中具有潜在的治疗应用 (Mohler 等,2006 年)。
潜在抗抑郁和抗精神病特性
- 1,2,3,4-四氢异喹啉的某些衍生物表现出潜在的抗抑郁和抗精神病特性,这可能与 6-苯基-1,2,3,4-四氢喹啉盐酸盐有关 (Kihara 等,1994 年)。
未来方向
The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
作用机制
Target of Action
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds . THIQs have been found to display multifarious biological activities . .
Mode of Action
Thiqs are known to interact with various biological targets due to their structural versatility
Biochemical Pathways
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, it can be inferred that 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride might affect multiple biochemical pathways.
Result of Action
Thiqs are known to have significant biological properties, suggesting that 6-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride might also have notable effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has been shown to bind to certain receptors, modulating their signaling pathways .
Cellular Effects
The effects of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride remains stable under physiological conditions for extended periods. Its degradation products can have different biological activities, which may contribute to its overall effects .
Dosage Effects in Animal Models
The effects of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and alter the levels of various metabolites. Additionally, 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride can be metabolized into different products, each with distinct biological activities .
Transport and Distribution
The transport and distribution of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride within cells and tissues are critical for its biological effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus. The distribution of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride within tissues also determines its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride within cells can determine its specific biological effects .
属性
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGDXXGECHGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


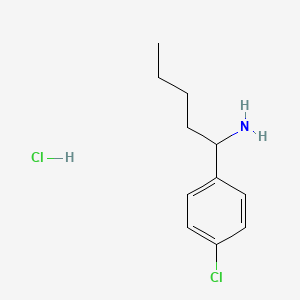
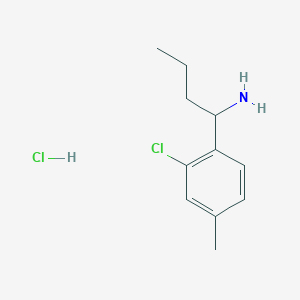
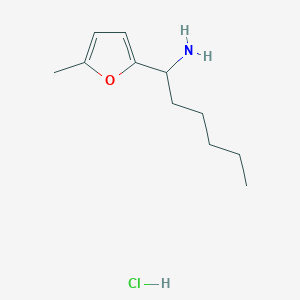
![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)

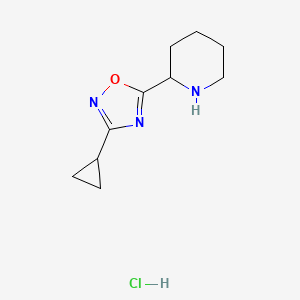
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)

